molecular formula C51H65N3O8S B15141521 FITC-hyodeoxycholic acid

FITC-hyodeoxycholic acid

Cat. No.: B15141521
M. Wt: 880.1 g/mol
InChI Key: MFJKSCWIKMCTMG-RGOSNDNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FITC-hyodeoxycholic acid is a compound that combines hyodeoxycholic acid with fluorescein isothiocyanate. Hyodeoxycholic acid is a secondary bile acid, primarily found in the bile of pigs, and has been studied for its potential therapeutic effects on liver diseases. Fluorescein isothiocyanate is a fluorescent dye commonly used in biological research for labeling and detection purposes. The combination of these two molecules allows for the study of hyodeoxycholic acid’s mechanisms and effects using fluorescence-based techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FITC-hyodeoxycholic acid involves the conjugation of hyodeoxycholic acid with fluorescein isothiocyanate. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) under mild conditions. The isothiocyanate group of fluorescein isothiocyanate reacts with the hydroxyl groups of hyodeoxycholic acid, forming a stable thiourea linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the purification of hyodeoxycholic acid from pig bile, followed by its reaction with fluorescein isothiocyanate. The product is then purified using techniques such as crystallization and chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

FITC-hyodeoxycholic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

FITC-hyodeoxycholic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of FITC-hyodeoxycholic acid involves its interaction with specific molecular targets and pathways. Hyodeoxycholic acid modulates the gut-liver axis, influencing bile acid metabolism and lipid homeostasis. It has been shown to regulate the expression of enzymes such as CYP7B1 and CYP7A1, which are involved in bile acid synthesis. Additionally, it affects the gut microbiota composition, promoting the growth of beneficial bacteria .

Comparison with Similar Compounds

Similar Compounds

    Deoxycholic acid: Another secondary bile acid with similar properties but differs in the position of hydroxyl groups.

    Chenodeoxycholic acid: A primary bile acid with therapeutic applications in liver diseases.

    Lithocholic acid: A secondary bile acid with distinct metabolic pathways.

Uniqueness

FITC-hyodeoxycholic acid is unique due to its combination of hyodeoxycholic acid and fluorescein isothiocyanate, allowing for fluorescence-based studies. This dual functionality enables researchers to investigate the biological effects and mechanisms of hyodeoxycholic acid with high sensitivity and specificity .

Properties

Molecular Formula

C51H65N3O8S

Molecular Weight

880.1 g/mol

IUPAC Name

(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexyl]pentanamide

InChI

InChI=1S/C51H65N3O8S/c1-29(36-15-16-37-34-28-43(58)42-25-33(57)18-20-50(42,3)38(34)19-21-49(36,37)2)8-17-46(59)52-22-6-4-5-7-23-53-48(63)54-30-9-12-39-35(24-30)47(60)62-51(39)40-13-10-31(55)26-44(40)61-45-27-32(56)11-14-41(45)51/h9-14,24,26-27,29,33-34,36-38,42-43,55-58H,4-8,15-23,25,28H2,1-3H3,(H,52,59)(H2,53,54,63)/t29-,33-,34+,36-,37+,38+,42+,43+,49-,50-/m1/s1

InChI Key

MFJKSCWIKMCTMG-RGOSNDNESA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCCCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)[C@H]6CC[C@@H]7[C@@]6(CC[C@H]8[C@H]7C[C@@H]([C@H]9[C@@]8(CC[C@H](C9)O)C)O)C

Canonical SMILES

CC(CCC(=O)NCCCCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)C6CCC7C6(CCC8C7CC(C9C8(CCC(C9)O)C)O)C

Origin of Product

United States

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